Phthalazine

Overview

Description

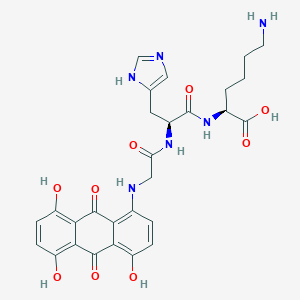

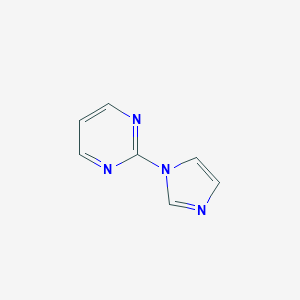

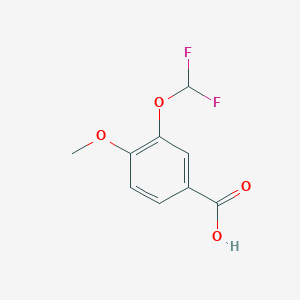

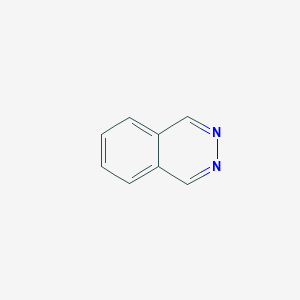

Phthalazine is an azaarene that is the 2,3-diaza analogue of naphthalene. The parent of the class of phthalazines. It is a mancude organic heterobicyclic parent, a member of phthalazines, an azaarene and an ortho-fused heteroarene.

Scientific Research Applications

1. Versatility in Medicinal Chemistry

Phthalazine is a nitrogen-containing heterocycle that has garnered attention from medicinal chemists for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs exhibiting a range of pharmacological activities, such as antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. This versatility makes it a potent scaffold in drug discovery (Sangshetti et al., 2019).

2. Application in Cancer Research

This compound derivatives have been studied extensively for their potential as EGFR inhibitors in the treatment of hepatocellular carcinoma. These derivatives, synthesized through the drug extension strategy, have shown promising antiproliferative activity both in vitro and in vivo against cancer cells (Boraei et al., 2019).

3. Role in Corrosion Inhibition

In the field of material science, this compound derivatives, including this compound (PT), phthalazone (PTO), and phthalhydrazide (PTD), have been evaluated for their efficacy in inhibiting the corrosion of mild steel in acidic environments. These studies provide insights into the protective capabilities of this compound derivatives in industrial applications (Musa et al., 2012).

4. This compound in Drug Synthesis

This compound derivatives are used as building blocks in the synthesis of new molecules with heterocyclic structures, which are significant in medicinal chemistry for developing new pharmacologically potent molecules (Singh & Kumar, 2019).

5. Therapeutic Applications

This compound compounds, along with pyridazinones, have shown a wide spectrum of pharmacological activities and therapeutic applications. They represent a new path for researchers to develop novel classes of molecules with better therapeutic profiles (Asif, 2015).

6. Anticancer Agents and Topo II Inhibition

A novel series of this compound derivatives have been designed as Topo II inhibitors and DNA intercalators. These compounds demonstrated potent cytotoxic activity and Topo II inhibitory activities, indicating their potential as anticancer agents (Khalifa et al., 2021).

Mechanism of Action

Phthalazine is a heterocyclic organic compound with the molecular formula C8H6N2 . It has been the subject of numerous studies due to its significant biological activities and pharmacological properties .

Target of Action

This compound derivatives have been found to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, EGFR inhibition, and aurora kinase inhibition . They are also known to interact with various receptors such as PARP, EGFR, VEGFR-2, Aurora kinase, Proteasome, Hedgehog pathway, DNA topoisomerase, and P-glycoprotein .

Mode of Action

This compound can behave as a diene in Diels–Alder (DA) cycloadditions, typically at the pyridazine ring . This interaction usually requires harsh conditions or sophisticated catalysts . As an unconventional example, this compound was reported to undergo cycloaddition with the [PCO]– anion without any catalyst .

Biochemical Pathways

This compound derivatives have been found to affect various biochemical pathways. They are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Result of Action

This compound derivatives have been found to have significant antiproliferative activity . They have been shown to raise caspase-8 levels, reduce VEGF levels, and reduce TNF-α levels in HepG-2 cells . These changes can lead to a reduction in cell proliferation, indicating potential anticancer activity .

Safety and Hazards

Direct exposure to Phthalazine may lead to skin, eye, or respiratory irritation. It is, therefore, crucial to adhere to safety measures when dealing with this compound. These include the use of personal protective equipment and operating in a well-ventilated environment to avoid inhaling fumes or dust .

Future Directions

Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. The discovery of new structural leads offers the promise of improving treatments for various tropical diseases such as tuberculosis, leishmaniasis, malaria, Chagas disease, among many others including various cancers, atherosclerosis, HIV, inflammatory, and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Phthalazine derivatives are popular pharmacophores as they are the core chemical motifs in many commercially available drugs . They are known to interact with various enzymes, proteins, and other biomolecules. For instance, they are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .

Cellular Effects

This compound derivatives reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSXCDWNBUNEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049407 | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Phthalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

253-52-1 | |

| Record name | Phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phthalazine?

A1: this compound has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. []

Q2: What spectroscopic data is available for this compound characterization?

A2: this compound can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques provide information about the functional groups, molecular structure, and vibrational modes present in the molecule. []

Q3: How do Grignard reagents react with this compound derivatives containing a nitrile group?

A3: Grignard reactions with 1-phthalazinecarbonitrile result in a variety of products, including 1-alkylphthalazines, dihydro-1-phthalazinecarbonitriles, 1(2H)-phthalazinones, and other unexpected compounds. [] The specific products and their yields depend on the Grignard reagent used and reaction conditions. Notably, the formation of 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile is unique to the Grignard reaction with 1-phthalazinecarbonitrile. []

Q4: Can phthalazines undergo Diels-Alder reactions?

A4: Yes, phthalazines can act as dienes in inverse-electron-demand Diels-Alder reactions. [, ] For instance, 1-substituted phthalazines react with enamines and ynamines, yielding 1-substituted naphthalenes and other fused heterocyclic systems. [, ] This reactivity highlights their versatility as building blocks in organic synthesis.

Q5: What is the role of this compound derivatives in coordination chemistry?

A5: this compound derivatives, due to their nitrogen atoms, can act as ligands in metal complexes. [, , , ] For example, copper(I) complexes with this compound exhibit a unique paddle wheel-like shape, demonstrating their potential as building blocks for supramolecular architectures. [] These complexes are stabilized by intermolecular π-π and electrostatic interactions. []

Q6: What are the reported biological activities of this compound derivatives?

A6: this compound derivatives demonstrate a diverse range of pharmacological activities, including: * Anticonvulsant: Some this compound derivatives display significant anticonvulsant activity in animal models, potentially by enhancing GABA neurotransmission. [] * Cardiovascular: Certain this compound analogs exhibit β-adrenergic blocking activity and vasorelaxant properties, making them promising candidates for treating cardiovascular diseases. [, ] * Antileishmanial: Several this compound derivatives, particularly 1,4-bis(substituted benzalhydrazino)phthalazines, have shown potent activity against Leishmania parasites, including drug-resistant strains. [] * Anticancer: this compound-based compounds have exhibited antiproliferative effects against various cancer cell lines, including mechanisms involving Aurora kinase inhibition and induction of G2/M cell cycle arrest. [, , ]

Q7: How does the structure of a this compound derivative affect its biological activity?

A7: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications influence the potency and selectivity of this compound derivatives. For instance:

- In antileishmanial 1,4-bis(substituted benzalhydrazino)phthalazines, the type of substituent on the benzalhydrazino moiety significantly impacts the activity against L. braziliensis. []

- For phthalazines acting as aldehyde oxidase inhibitors, the polarity of substituents plays a significant role in enzyme binding. Increased polarity generally decreases the enzyme activity. []

- In this compound-based anticancer agents, modifications to the core structure and the introduction of specific substituents can influence their antiproliferative activity and selectivity towards different cancer cell lines. [, , ]

Q8: What is known about the metabolism of this compound itself?

A8: In vitro studies show that hydralazine, a well-known antihypertensive drug, is metabolized to this compound and phthalazin-1-one by microsomal enzymes requiring NADPH. [] The involvement of a reactive intermediate in this metabolic pathway is suggested, but further investigation is needed. []

Q9: How does the T755I polymorphism in aldehyde oxidase-1 affect this compound metabolism?

A9: The T755I (rs35217482) single-nucleotide polymorphism in the AOX1 gene, prevalent in East Asian populations, has been shown to negatively impact AOX1 dimer formation and reduce its catalytic activity. [] This results in a significantly reduced rate of this compound metabolism, potentially leading to altered drug response and interindividual variability in drug efficacy and toxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)